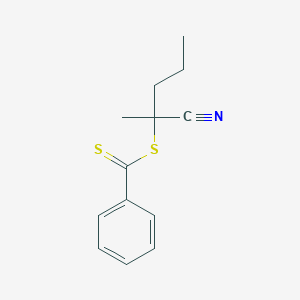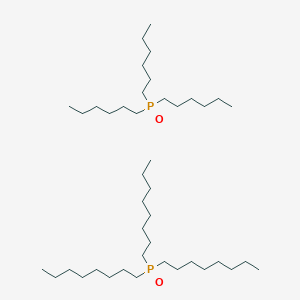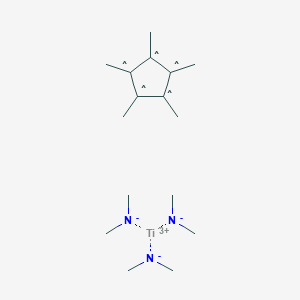![molecular formula C18H11Fe3O16 B6309821 Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate] CAS No. 1257379-83-1](/img/structure/B6309821.png)
Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(III) 1,3,5-benzenetricarboxylate hydrate, also known as Iron trimesate, is a porous metal organic framework (MOF) that is used as a highly active catalyst for Lewis acid reactions . It has a hybrid supertetrahedral build up from oxocentered trimmers of iron (III) octahedron that are connected by trimesate anions .
Synthesis Analysis
The synthesis of Iron trimesate involves a HF-free route which is less time-consuming and less expensive . The KRICT F100 obtained using this method has similar physicochemical properties as MIL-100(Fe) and is the highest surface area MOF produced at this scale with such a high space-time yield .Molecular Structure Analysis
The molecular formula of Iron trimesate is [Fe3O (H2O)2 (OH) {C6H3 (COO)3}2]∙XH2O . It has a hybrid supertetrahedral build up from oxocentered trimmers of iron (III) octahedron that are connected by trimesate anions .Chemical Reactions Analysis
Iron trimesate is used as a highly active catalyst for Lewis acid reactions such as acetalization of aldehydes and aldol condensation .Physical and Chemical Properties Analysis
Iron trimesate appears as a red solid . It has a specific surface area of 2120 (Langmuir) m²/g; 1950 (BET) m²/g .科学的研究の応用
Metal-Organic Frameworks and Biomedical Applications
Metal-organic frameworks (MOFs) like Iron trimesate have shown promise in biomedical applications, including diagnostics, therapy, and as a basis for drug delivery systems. The synergistic combination of metal centers and coordination networks allows for the development of porous materials with high crystallinity and monodispersity. These materials have been demonstrated to possess significant biocompatibility, opening pathways for targeted therapy and imaging in cancer treatment and beyond. The study by Bashir et al. (2020) provides insight into the cytotoxicity evaluation of MOFs, highlighting the potential of Iron trimesate in biological applications (Bashir et al., 2020).
Catalysis and Environmental Remediation
Iron trimesate has been investigated for its catalytic properties, particularly in reactions like the Fenton and Fenton-like processes for environmental remediation. These processes involve the generation of highly reactive species capable of degrading organic pollutants at room temperature and atmospheric pressure. Pereira, Oliveira, and Murad (2012) reviewed the application of iron (hydr)oxides, including Iron trimesate, emphasizing their suitability as catalysts due to their abundant availability and potential for natural resource conservation (Pereira, Oliveira, & Murad, 2012).
Advanced Materials for Heat Transformation
The exploration of novel porous solids for adsorption heat transformation has identified Iron trimesate as a potential candidate. Its unique structure allows for efficient energy storage and release, making it a promising material for heat pumps and refrigeration systems. Aristov (2013) highlights the role of MOFs, including Iron trimesate, in advancing materials science for thermal applications (Aristov, 2013).
Synthesis and Characterization of Nanoparticles
The synthesis and characterization of iron oxide nanoparticles, which are closely related to the applications of Iron trimesate, have been extensively studied. These nanoparticles exhibit unique electronic, magnetic, and catalytic properties, making them ideal for a range of applications from environmental remediation to biomedical engineering. Campos et al. (2015) review the synthesis methods and characterization techniques for iron oxide nanoparticles, providing a foundation for understanding the broader implications of Iron trimesate research (Campos et al., 2015).
作用機序
Target of Action
Iron(III) 1,3,5-benzenetricarboxylate hydrate, also known as Iron trimesate, is primarily a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
Iron(III) 1,3,5-benzenetricarboxylate hydrate acts as an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) . It interacts with its targets by accelerating the rate of the chemical reactions without being consumed in the process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the oxidative cyclization of methylenebisnaphthols and a modern tandem process . It facilitates these reactions, leading to the formation of desired products .
Result of Action
The result of the action of Iron(III) 1,3,5-benzenetricarboxylate hydrate is the successful catalysis of the chemical reactions it is involved in . It enables the transformation of reactants into products, thereby driving the reactions to completion .
Action Environment
The action of Iron(III) 1,3,5-benzenetricarboxylate hydrate can be influenced by various environmental factors. For instance, the temperature and pressure of the reaction environment can affect the rate and efficiency of the catalysis . Additionally, the presence of other substances in the reaction mixture can also impact the catalytic activity of the compound .
生化学分析
Biochemical Properties
Iron(III) 1,3,5-benzenetricarboxylate hydrate has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) . This suggests that Iron(III) 1,3,5-benzenetricarboxylate hydrate can interact with various enzymes and proteins to facilitate these reactions.
Molecular Mechanism
Its role as a catalyst suggests that it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate] can be achieved through a solvothermal method.", "Starting Materials": [ "Iron(III) nitrate nonahydrate", "1,3,5-benzenetricarboxylic acid", "Acetic acid", "Deionized water" ], "Reaction": [ "Dissolve 1.5 g of Iron(III) nitrate nonahydrate in 20 mL of deionized water", "Add 1.5 g of 1,3,5-benzenetricarboxylic acid to the solution and stir for 30 minutes", "Add 10 mL of acetic acid to the solution and stir for an additional 30 minutes", "Transfer the solution to a Teflon-lined autoclave and heat at 200°C for 24 hours", "Cool the autoclave to room temperature and collect the solid product by filtration", "Wash the product with deionized water and dry at 120°C for 12 hours", "The resulting product is Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]" ] } | |
CAS番号 |
1257379-83-1 |
分子式 |
C18H11Fe3O16 |
分子量 |
650.8 g/mol |
IUPAC名 |
benzene-1,3,5-tricarboxylate;iron(3+);oxygen(2-);hydroxide;dihydrate |
InChI |
InChI=1S/2C9H6O6.3Fe.3H2O.O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2;/q;;3*+3;;;;-2/p-7 |
InChIキー |
SMLBFMJBZCXCLA-UHFFFAOYSA-G |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3] |
正規SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)




